1-[4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
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Overview
Description
1-[4-(4-ETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-ETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This reaction is typically carried out in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide, leading to the formation of hydrazine derivatives. These derivatives are then reacted with hydrazonoyl chloride derivatives to form the desired 1,3,4-thiadiazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-ETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield hydrogenated derivatives.
Scientific Research Applications
1-[4-(4-ETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[4-(4-ETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar biological activities.
Spiro Compounds: These compounds share the spiro structure and have unique chemical and physical properties.
Uniqueness
1-[4-(4-ETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its combination of the spiro and thiadiazole structures, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C31H26N4OS |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[4'-(4-ethylphenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C31H26N4OS/c1-3-23-18-20-24(21-19-23)29-27-16-10-11-17-28(27)31(34(32-29)25-12-6-4-7-13-25)35(26-14-8-5-9-15-26)33-30(37-31)22(2)36/h4-21H,3H2,1-2H3 |
InChI Key |
RIJUCMWVQODFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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